molecular formula C8H8ClNO B1621129 3-Chloro-4-methylbenzamide CAS No. 24377-95-5

3-Chloro-4-methylbenzamide

Cat. No.: B1621129
CAS No.: 24377-95-5
M. Wt: 169.61 g/mol
InChI Key: UFBWOBPUOXILAT-UHFFFAOYSA-N
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Description

3-Chloro-4-methylbenzamide is an organic compound with the molecular formula C8H8ClNO It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the third position and a methyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-4-methylbenzamide can be synthesized through the direct condensation of 3-chloro-4-methylbenzoic acid with ammonia or an amine. This reaction typically requires a catalyst and may be carried out under ultrasonic irradiation to enhance the reaction rate and yield . Another method involves the conversion of 3-chloro-4-methylbenzonitrile to this compound using acetaldehyde oxime in methanol at elevated temperatures .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.

Major Products Formed

    Substitution: Formation of various substituted benzamides.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Coupling: Formation of biaryl compounds or other coupled products.

Scientific Research Applications

3-Chloro-4-methylbenzamide is used in several scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-chloro-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Chlorobenzamide: Lacks the methyl group at the fourth position.

    4-Methylbenzamide: Lacks the chlorine atom at the third position.

    3-Chloro-4-methylbenzoic acid: The amide group is replaced by a carboxylic acid group.

Uniqueness

3-Chloro-4-methylbenzamide is unique due to the presence of both chlorine and methyl substituents on the benzene ring, which can influence its reactivity and interactions compared to other similar compounds. This dual substitution pattern can lead to distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

3-chloro-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBWOBPUOXILAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384242
Record name 3-chloro-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24377-95-5
Record name 3-chloro-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CHLORO-4-METHYLBENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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